(7-Methyl-1H-indazol-5-YL)methanol

Anticancer Cytotoxicity Indazole derivatives

Why choose (7-Methyl-1H-indazol-5-yl)methanol? Unlike unsubstituted indazole analogs, its unique 7-methyl-5-hydroxymethyl substitution pattern enables targeted modifications for CGRP receptor antagonists (key pharmacophore in Zavegepant/BMS-694153), and delivers differentiated activity: HeLa IC50=8.3µM (selectivity over normal fibroblasts), plus anti-S. aureus/S. pneumoniae activity. Ideal building block for migraine therapeutics, anticancer, and antibacterial programs. High purity, scalable routes available.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1220040-12-9
Cat. No. B3365374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methyl-1H-indazol-5-YL)methanol
CAS1220040-12-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)CO
InChIInChI=1S/C9H10N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-4,12H,5H2,1H3,(H,10,11)
InChIKeyAISJVZYFIFAYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Methyl-1H-indazol-5-YL)methanol: Key Chemical Properties and Procurement Considerations for Research Use


(7-Methyl-1H-indazol-5-yl)methanol (CAS 1220040-12-9) is a heterocyclic aromatic compound belonging to the indazole class, characterized by a fused benzene and pyrazole ring system with a methyl substituent at the 7-position and a hydroxymethyl group at the 5-position . It has the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate or precursor in the construction of more complex molecules, particularly those targeting specific biological pathways . While its core scaffold is found in various bioactive molecules, its specific substitution pattern and functional groups enable targeted chemical modifications and derivatizations that are not readily achievable with unsubstituted or differently substituted indazole analogs .

Indazole Scaffold Selectivity: Why (7-Methyl-1H-indazol-5-YL)methanol Cannot Be Simply Replaced


The indazole scaffold is a privileged structure in medicinal chemistry, but the specific substitution pattern on the ring system profoundly influences its biological activity, physicochemical properties, and synthetic utility. The 7-methyl group in (7-Methyl-1H-indazol-5-yl)methanol introduces steric bulk and lipophilicity at a key position, which can critically alter binding affinity for biological targets, metabolic stability, and the compound's reactivity in subsequent chemical transformations compared to unsubstituted or differently substituted analogs like (1H-indazol-5-yl)methanol (CAS 478828-52-3) . Direct substitution with a close analog lacking this specific methylation pattern is likely to fail in applications where the compound serves as a precise intermediate, such as in the multi-step synthesis of complex drug candidates where even minor structural changes can derail the entire synthetic pathway or lead to a final product with altered or diminished biological activity [1].

Quantitative Differentiation of (7-Methyl-1H-indazol-5-YL)methanol: Evidence from Comparative Studies


Cytotoxic Activity Profile of (7-Methyl-1H-indazol-5-YL)methanol Against Human Cancer Cell Lines

Studies on (7-Methyl-1H-indazol-5-yl)methanol report distinct cytotoxic activity against several human cancer cell lines. The compound exhibited the highest potency against HeLa (cervical cancer) cells, with an IC50 of 8.3 µM, and moderate activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. In contrast, it demonstrated significantly lower toxicity against normal human fibroblasts (IC50 > 50 µM), suggesting a degree of selectivity for certain cancer cell types . This pattern of activity is likely influenced by the specific 7-methyl and 5-hydroxymethyl substitution pattern, as indazole derivatives with different substitution patterns, such as (1H-indazol-5-yl)methanol, have been reported to act via distinct mechanisms, like aryl hydrocarbon receptor (AHR) activation, and may exhibit different potency and selectivity profiles .

Anticancer Cytotoxicity Indazole derivatives

Differential Antibacterial Spectrum of (7-Methyl-1H-indazol-5-YL)methanol Against Gram-Positive Pathogens

The compound has demonstrated specific antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . This observed activity is consistent with a broader class-level trend where certain indazole derivatives are known for antibacterial properties, but the specific spectrum and potency are highly dependent on the substitution pattern [1]. While quantitative MIC (Minimum Inhibitory Concentration) data for this specific compound was not available in the primary literature reviewed, the reported qualitative activity against these clinically relevant pathogens highlights a key area of potential differentiation from other indazole analogs that may have different spectra (e.g., activity against Gram-negative bacteria or fungi) or no reported antibacterial activity at all.

Antibacterial Gram-positive bacteria Indazole derivatives

Critical Role of 7-Methyl-1H-indazol-5-yl Moiety in Potent CGRP Receptor Antagonists for Migraine Therapy

The (7-methyl-1H-indazol-5-yl) group serves as a critical pharmacophoric element in a class of potent calcitonin gene-related peptide (CGRP) receptor antagonists being developed for the acute treatment of migraine. In a structure-activity relationship (SAR) context, this specific substituted indazole moiety is essential for high-affinity binding and potent antagonism of the CGRP receptor. For instance, the drug candidate Zavegepant (BMS-742413), which contains this exact moiety, is a highly potent CGRP receptor antagonist . Furthermore, another advanced candidate, BMS-694153, also incorporates the (7-methyl-1H-indazol-5-yl) group and demonstrates rapid and efficient intranasal exposure, a key advantage for migraine therapy [1]. The development of a convergent, stereoselective, multikilogram synthesis for a related CGRP antagonist further underscores the pharmaceutical relevance and the non-interchangeable nature of this specific indazole building block [2]. Substituting this moiety with an unsubstituted or differently substituted indazole analog would likely result in a complete loss of potency and therapeutic efficacy.

CGRP antagonist Migraine Medicinal Chemistry

Recommended Applications for (7-Methyl-1H-indazol-5-YL)methanol in Research and Development


Medicinal Chemistry: Synthesis and Optimization of CGRP Receptor Antagonists for Migraine

This compound is an ideal and validated starting material for the synthesis of potent CGRP receptor antagonists. Its 7-methyl-1H-indazol-5-yl core is a key pharmacophore found in clinical-stage drug candidates like Zavegepant and BMS-694153 . Researchers focusing on novel migraine therapeutics can use this building block to explore new chemical space around a proven structural motif, with a high probability of generating potent leads. Its use is supported by established, scalable synthetic routes [1].

Anticancer Drug Discovery: Exploring Selective Cytotoxicity in Cervical, Breast, and Lung Cancer Models

The compound's differential cytotoxicity profile, particularly its higher potency against HeLa cells (IC50 = 8.3 µM) compared to normal fibroblasts (IC50 > 50 µM), makes it a compelling hit or starting point for medicinal chemistry campaigns targeting these cancer types . Researchers can utilize this compound to synthesize focused libraries of analogs aimed at improving potency and selectivity, with the initial data suggesting a favorable therapeutic window to exploit.

Antibiotic Research: Developing Novel Agents Against Gram-Positive Pathogens

Given its reported activity against S. aureus and S. pneumoniae , this compound can serve as a valuable scaffold for the development of new antibacterial agents. It is particularly relevant for programs seeking novel chemical matter to combat drug-resistant Gram-positive infections, such as MRSA. The indazole core offers multiple sites for diversification, allowing medicinal chemists to optimize potency, spectrum, and pharmacokinetic properties.

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